molecular formula C5H8O4S2 B1294338 Acetic acid, 2,2'-[methylenebis(thio)]bis- CAS No. 2068-24-8

Acetic acid, 2,2'-[methylenebis(thio)]bis-

Cat. No.: B1294338
CAS No.: 2068-24-8
M. Wt: 196.2 g/mol
InChI Key: CZEVAMMETWVBOD-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[methylenebis(thio)]bis- is a chemical compound with the molecular formula C5H8O4S2. It is also known as methylenebis(thioglycolic acid). This compound is characterized by the presence of two acetic acid groups linked by a methylene bridge and two sulfur atoms. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[methylenebis(thio)]bis- typically involves the reaction of chloroacetic acid with sodium sulfide, followed by the addition of formaldehyde. The reaction conditions include:

    Chloroacetic acid: This serves as the starting material.

    Sodium sulfide: Acts as a sulfur source.

    Formaldehyde: Used to introduce the methylene bridge.

The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of acetic acid, 2,2’-[methylenebis(thio)]bis- involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:

    Reactant Mixing: Chloroacetic acid, sodium sulfide, and formaldehyde are mixed in a reactor.

    Temperature Control: The reaction mixture is maintained at a specific temperature to optimize the yield.

    Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[methylenebis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The acetic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted Acetic Acids: Formed from substitution reactions.

Scientific Research Applications

Acetic acid, 2,2’-[methylenebis(thio)]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[methylenebis(thio)]bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The methylene bridge and sulfur atoms play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methylenebis(thioglycolic acid): Similar structure but different functional groups.

    Dithioglycolic acid: Contains two thiol groups instead of acetic acid groups.

    Thiodiacetic acid: Lacks the methylene bridge but has similar sulfur-containing groups.

Uniqueness

Acetic acid, 2,2’-[methylenebis(thio)]bis- is unique due to its combination of acetic acid groups, methylene bridge, and sulfur atoms. This unique structure imparts specific chemical properties that make it valuable in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(carboxymethylsulfanylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S2/c6-4(7)1-10-3-11-2-5(8)9/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEVAMMETWVBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062164
Record name Acetic acid, 2,2'-[methylenebis(thio)]bis-
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Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2068-24-8
Record name 2,2′-[Methylenebis(thio)]bis[acetic acid]
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Record name Acetic acid, 2,2'-(methylenebis(thio))bis-
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Record name Methylenedithiodiacetic acid
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Record name Acetic acid, 2,2'-[methylenebis(thio)]bis-
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Record name Acetic acid, 2,2'-[methylenebis(thio)]bis-
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Record name 2,2'-[methylenebis(thio)]bisacetic acid
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